molecular formula C9H20BrN B1595037 Allyltriethylammonium bromide CAS No. 29443-23-0

Allyltriethylammonium bromide

Cat. No.: B1595037
CAS No.: 29443-23-0
M. Wt: 222.17 g/mol
InChI Key: BDRVEARQBLPFIP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyltriethylammonium bromide: is a quaternary ammonium compound with the molecular formula C9H20BrN . It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyltriethylammonium bromide can be synthesized through the reaction of allyl bromide with triethylamine . The reaction typically occurs in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The final product is often purified using advanced techniques such as column chromatography or vacuum distillation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Allyltriethylammonium bromide is used as a phase transfer catalyst in various organic synthesis reactions. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields .

Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It is also explored for its potential antimicrobial properties .

Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals. Its ability to act as a catalyst in polymerization reactions makes it valuable in the manufacturing of plastics and resins .

Mechanism of Action

Molecular Targets and Pathways: Allyltriethylammonium bromide exerts its effects by interacting with various molecular targets. In phase transfer catalysis, it facilitates the transfer of ions between aqueous and organic phases, thereby increasing the reaction rate. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: Allyltriethylammonium bromide is unique due to its allyl group, which allows it to participate in a wider range of chemical reactions compared to other quaternary ammonium compounds. This makes it versatile in both synthetic and industrial applications .

Properties

IUPAC Name

triethyl(prop-2-enyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N.BrH/c1-5-9-10(6-2,7-3)8-4;/h5H,1,6-9H2,2-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRVEARQBLPFIP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC=C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885449
Record name 2-Propen-1-aminium, N,N,N-triethyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29443-23-0
Record name Allyltriethylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29443-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-aminium, N,N,N-triethyl-, bromide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029443230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-aminium, N,N,N-triethyl-, bromide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propen-1-aminium, N,N,N-triethyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyltriethylammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.103
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

20.2 grams of triethyl amine was added to 24.2 grams of allyl bromide in 44 grams of ethyl acetate. A crystalline solid started to separate within 5 minutes. After 24 hours at 25° C., the product was filtered, washed, and dried. The isolated product weighed 41.3 grams and melted at 220°-234° C. with decomposition. Bromide analysis showed 97.5% of the theoretical amount of bromide present in the water-soluble white crystalline solid.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 60 grams of methanol, 60.23 grams of triethylamine and 60.72 grams of allyl bromide was prepared. The mixture was stirred for 5 minutes before refluxing. The mixture was allowed to reflux for 30 minutes before 12.0 grams of allyl bromide was added.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
60.72 g
Type
reactant
Reaction Step One
Quantity
60.23 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyltriethylammonium bromide
Reactant of Route 2
Reactant of Route 2
Allyltriethylammonium bromide
Reactant of Route 3
Reactant of Route 3
Allyltriethylammonium bromide
Reactant of Route 4
Reactant of Route 4
Allyltriethylammonium bromide
Reactant of Route 5
Reactant of Route 5
Allyltriethylammonium bromide
Reactant of Route 6
Reactant of Route 6
Allyltriethylammonium bromide
Customer
Q & A

A: Allyltriethylammonium bromide exhibits strong interactions with negatively charged surfaces. For instance, it can be covalently attached to hydrogen-terminated boron-doped diamond (BDD) thin films, effectively creating positively charged electrode surfaces []. This modification significantly enhances the anodic current for oxalate oxidation, highlighting its potential in electrochemical sensing applications. Additionally, ATAB readily modifies sodium montmorillonite through a cation exchange reaction, expanding the interlayer spacing of the clay mineral []. This modification enables the incorporation of polymers like poly(methyl methacrylate) (PMMA), leading to the formation of exfoliated PMMA/MMT nanocomposites with enhanced properties [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.